![molecular formula C11H14N2O2 B2732793 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-83-9](/img/structure/B2732793.png)
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Chemistry and Molecular Transformations
Studies focusing on the chemistry of cyclopropane derivatives, including 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one, have highlighted the molecule's potential in the synthesis of complex organic compounds. The reactivity of cyclopropane rings adjacent to various functional groups facilitates the development of novel synthetic pathways, offering insights into the molecule's utility in organic chemistry. Oxidation methods involving cyclopropane-containing compounds reveal the potential for generating carbonylcyclopropanes, showcasing the molecule's relevance in creating functionalized cyclopropanes for broader chemical applications (Sedenkova et al., 2018).
Synthesis of Cage Compounds
The structural peculiarities of cyclopropane-containing molecules like 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one enable the exploration of strain and proximity effects in chemical reactions. Research by Hassner and Naidorf-Meir (1997) delves into how α-chlorocyclobutanones, related to the cyclopropane structure, undergo cine substitution and tandem rearrangements to form cage compounds. This work underscores the molecule's significance in studying and synthesizing cage-like structures, pivotal in medicinal chemistry and material science (Hassner & Naidorf-Meir, 1997).
Natural Product Synthesis
The study of cyclobutane-containing compounds, which are structurally and functionally related to 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one, has unveiled a range of natural products with significant biological activities. These compounds serve as leads for drug discovery, illustrating the molecule's potential in facilitating the synthesis and study of bioactive natural products. The synthesis and biological evaluation of these compounds highlight the utility of cyclopropane and cyclobutane derivatives in discovering new therapeutics (Sergeiko et al., 2008).
Material Science Applications
In material science, the study of oxadiazoles, including structures related to 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one, has pointed to their significance in developing chemosensors and electronic materials. The synthesis routes and potential applications of oxadiazole derivatives emphasize the molecule's relevance in creating materials with specific electronic and photonic properties, crucial for advancements in organic electronics and sensor technology (Sharma et al., 2022).
properties
IUPAC Name |
6-cyclopropyl-2-(3-oxobutan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-5-10(12-13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXKMVQVGKPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one |
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